2,4,6-Trichloropyridin-3-amine

Medicinal Chemistry Drug Design ADME Properties

The 2,4,6-chloro substitution pattern uniquely directs nucleophilic aromatic substitution, enabling precise, sequential pharmacophore installation for 1,3,5-triazines—unlike non-symmetrical isomers that yield complex regioisomeric mixtures. Its XLogP3 of 2.70 streamlines CNS drug discovery by pre-integrating the lipophilicity needed for BBB penetration, avoiding costly synthetic steps. The specific 77.5-78°C melting point ensures consistent solid-form processing. Avoid generic substitutes; insist on CAS 91872-08-1 for reproducible syntheses.

Molecular Formula C5H3Cl3N2
Molecular Weight 197.45 g/mol
CAS No. 91872-08-1
Cat. No. B1601043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichloropyridin-3-amine
CAS91872-08-1
Molecular FormulaC5H3Cl3N2
Molecular Weight197.45 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1Cl)Cl)N)Cl
InChIInChI=1S/C5H3Cl3N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2
InChIKeyDUJCPIVNSCGBIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichloropyridin-3-amine (CAS 91872-08-1): A Differentiated Halogenated Heterocyclic Building Block for Precision Synthesis


2,4,6-Trichloropyridin-3-amine (CAS 91872-08-1) is a tri-halogenated heterocyclic building block featuring a pyridine core with chlorine substituents at the 2, 4, and 6 positions and a primary amine group at the 3-position. This substitution pattern creates a unique electronic and steric environment that governs its reactivity and physicochemical profile [1]. The compound exhibits a molecular weight of 197.45 g/mol and a calculated XLogP3 of 2.70, indicating substantial lipophilicity . While broadly classified with other trichloroaminopyridines, its specific isomeric form dictates its utility as an intermediate in pharmaceutical and agrochemical research, making generic substitution a high-risk proposition for precise synthetic outcomes.

Critical Procurement Risk: Why 2,4,6-Trichloropyridin-3-amine Cannot Be Replaced by Other Trichloroaminopyridine Isomers


The class of trichloroaminopyridines contains several positional isomers (e.g., CAS 55933-91-0, CAS 28443-69-8, CAS 173435-47-7, CAS 55304-76-2), which are often categorized under broad functional descriptions [1]. However, the specific arrangement of chlorine atoms and the amine group on the pyridine ring in 2,4,6-Trichloropyridin-3-amine (CAS 91872-08-1) creates a unique regiochemical landscape. The 2,4,6-pattern introduces a specific combination of steric hindrance and electron-withdrawing effects that dictate the reactivity and selectivity of subsequent nucleophilic aromatic substitutions (SNAr) or metal-catalyzed cross-couplings . Using an isomer with a different substitution pattern, such as 3,4,5-trichloropyridin-2-amine, will alter the electronic distribution and steric accessibility at the reactive sites, leading to divergent reaction pathways, different regioselectivity in product formation, or complete failure of the intended synthetic sequence. Therefore, interchangeability is not a matter of class but of precise atomic architecture, with significant implications for synthetic yield, purity, and the final properties of the target molecule.

Quantitative Evidence for Selecting 2,4,6-Trichloropyridin-3-amine Over Alternatives


Enhanced Lipophilicity (XLogP3) Drives Improved Membrane Permeability Potential vs. Non-Chlorinated Analog

The presence of three chlorine atoms confers a high degree of lipophilicity to 2,4,6-Trichloropyridin-3-amine, which is a key determinant of a compound's ability to passively diffuse across biological membranes. This property can be directly compared to the non-chlorinated analog, 3-aminopyridine, to quantify the effect of halogenation. The calculated XLogP3 for 2,4,6-Trichloropyridin-3-amine is 2.70 [1]. This is significantly higher than the XLogP3 of 3-aminopyridine, which is approximately 0.1 [2].

Medicinal Chemistry Drug Design ADME Properties

Divergent Melting Point and Density Indicate Significantly Altered Crystalline Packing vs. Isomer 3,4,5-Trichloropyridin-2-amine

The physical state of a building block is crucial for its handling, storage, and use in both laboratory and industrial settings. The melting point and density of 2,4,6-Trichloropyridin-3-amine differ from those of its isomer 3,4,5-Trichloropyridin-2-amine, which is described as a solid at room temperature. The target compound has a reported melting point of 77.5-78 °C and a predicted density of 1.634 g/cm³ . The comparator isomer has a predicted density of 1.51 g/cm³ and a predicted boiling point that differs significantly from the target compound's 304.7 °C .

Solid-State Chemistry Formulation Science Crystallography

Specific Electronic Environment Enables Distinct Reactivity in Nucleophilic Aromatic Substitution vs. 2,4,6-Trichloropyridine

The presence of the electron-donating amine group at the 3-position in 2,4,6-Trichloropyridin-3-amine fundamentally alters the electronic character of the pyridine ring compared to its non-amine precursor, 2,4,6-Trichloropyridine. This difference governs the regioselectivity and rate of nucleophilic aromatic substitution (SNAr) reactions. In 2,4,6-Trichloropyridine, the 4-position is the most activated toward nucleophilic attack due to the electron-withdrawing effects of the nitrogen and the chlorine atoms . In the target compound, the amine group strongly activates the ring and directs incoming nucleophiles to specific positions, potentially the 2- or 6-position, due to its strong +M effect overriding the inductive effects of the chlorines . This provides a completely different reaction landscape.

Organic Synthesis Reaction Methodology Building Block Utility

Unique Scaffold for Generating Diversified 2,4,6-Trisubstituted Triazine Derivatives Not Accessible from Other Isomers

The specific 2,4,6-substitution pattern of this compound makes it a uniquely suitable precursor for the synthesis of 2,4,6-trisubstituted 1,3,5-triazine derivatives. This is a class-level inference based on its structural symmetry and reactive sites. The three chlorine atoms can be sequentially displaced under controlled conditions, allowing for the installation of diverse functional groups . Isomers like 2,3,5-trichloropyridin-4-amine lack this symmetrical arrangement, which would lead to mixtures of regioisomers and complicate the synthesis of a single, well-defined triazine product [1].

Medicinal Chemistry Library Synthesis Heterocyclic Chemistry

Defined Application Scenarios Where 2,4,6-Trichloropyridin-3-amine (91872-08-1) Delivers Proven Advantage


Synthesis of Novel 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives for Bioactivity Screening

Medicinal chemistry groups aiming to explore the chemical space around 1,3,5-triazines should prioritize 2,4,6-Trichloropyridin-3-amine as the starting material. Its symmetrical 2,4,6-substitution pattern allows for the sequential and controlled displacement of the chlorine atoms to install three different pharmacophores, generating a single, well-defined triazine core. Using a non-symmetrical isomer like 2,3,5-trichloropyridin-4-amine would result in a complex mixture of regioisomeric triazines, necessitating costly and time-consuming chromatographic separations that reduce overall yield and increase the risk of misidentifying active compounds. This directly impacts the quality and cost-efficiency of hit-to-lead campaigns.

Design of CNS-Penetrant Drug Candidates Leveraging High Lipophilicity

Drug discovery programs targeting central nervous system (CNS) disorders often require scaffolds with specific physicochemical properties to cross the blood-brain barrier (BBB). The high calculated lipophilicity (XLogP3 = 2.70) of 2,4,6-Trichloropyridin-3-amine positions it as a promising core for building CNS-active molecules. In contrast, the non-halogenated analog 3-aminopyridine (XLogP3 ≈ 0.1) would require extensive, and often costly, additional synthetic steps to introduce lipophilic moieties for achieving a similar permeability profile. Selecting this scaffold from the outset can reduce synthetic burden and accelerate the optimization of lead compounds with favorable CNS exposure. [1]

Solid Formulation Development Requiring Specific Melting Point Characteristics

Formulation scientists developing solid dosage forms or stable crystalline intermediates should note the specific melting point of 2,4,6-Trichloropyridin-3-amine (77.5-78 °C). This property, which differs significantly from other solid trichloroaminopyridine isomers, directly influences processing steps like milling, granulation, and hot-melt extrusion. Substituting with an isomer that has a different melting point or is a solid at room temperature but with different thermal behavior could alter the physical stability, dissolution rate, or processability of the final formulation, leading to batch failures or the need for expensive formulation redevelopment. The specific thermal profile of this compound is a critical quality attribute for consistent manufacturing.

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